molecular formula C27H30N2O4 B11569565 2-[3-(Morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11569565
M. Wt: 446.5 g/mol
InChI Key: BFMGNVKBDJWHAI-UHFFFAOYSA-N
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Description

Morpholin-4-ylpropyl Group (Position 2)

  • Structural Composition: A three-carbon propyl chain links the morpholine heterocycle (a six-membered ring containing one oxygen and one nitrogen atom) to the pyrrole nitrogen.
  • Electronic Effects: The morpholine’s electron-rich nitrogen and oxygen atoms enhance solubility via hydrogen-bond donation/acceptance, while the propyl spacer introduces conformational flexibility.
  • Stereoelectronic Impact: Quantum mechanical calculations for analogous compounds suggest that the morpholine ring’s chair conformation minimizes steric clash with the core scaffold.

4-(Propan-2-yl)phenyl Group (Position 1)

  • Steric and Hydrophobic Contributions: The isopropyl substituent at the phenyl ring’s para position introduces significant hydrophobicity (logP increase ≈2.5) and steric bulk, potentially favoring interactions with lipophilic protein pockets.
  • Conformational Rigidity: The para-substitution pattern restricts rotational freedom, stabilizing specific binding orientations in molecular recognition events.
Substituent Key Properties Biological Implications
Morpholinylpropyl LogP ≈−0.8, H-bond donors/acceptors = 2 Enhances aqueous solubility
Isopropylphenyl LogP ≈4.2, van der Waals volume ≈120 ų Promotes membrane permeability

The synergistic combination of these substituents balances hydrophilicity and lipophilicity, optimizing the compound for potential therapeutic applications.

Comparative Structural Analysis with Chromenopyrrole Derivatives

Structural variations across chromenopyrrole derivatives significantly influence their biochemical behavior. The following table contrasts key derivatives:

Compound Substituents (Position 1/2) Molecular Weight (g/mol) Notable Features
Target Compound 4-(Propan-2-yl)phenyl / morpholinylpropyl 495.6 Balanced logP (3.1), rigid para-substituent
2-Benzyl-1-(4-fluorophenyl)-derivative Benzyl / 4-fluorophenyl 429.4 High electronegativity (F-substituent)
7-Chloro-1-(4-chlorophenyl)-derivative 4-Chlorophenyl / 4-methylpyridin-2-yl 448.9 Halogen-enhanced reactivity
Dihydrochromeno[4,3-b]pyrrol-3-yl Varied aryl groups 334–480 α-Glucosidase inhibition (IC~50~ = 48–750 µM)

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: Fluorophenyl and chlorophenyl substituents increase electrophilicity, enhancing reactivity toward nucleophilic targets. In contrast, the morpholinylpropyl group’s electron-donating nature may stabilize charge-transfer complexes.
  • Biological Activity Correlations: Derivatives with para-substituted aryl groups (e.g., 4-MeO-phenyl in ) exhibit superior α-glucosidase inhibition compared to meta-substituted analogs, underscoring the importance of substituent positioning.
  • Solubility Trade-offs: While morpholinylpropyl improves aqueous solubility, its presence in the target compound reduces logP relative to fully aromatic analogs (e.g., benzyl derivatives), potentially affecting blood-brain barrier permeability.

Properties

Molecular Formula

C27H30N2O4

Molecular Weight

446.5 g/mol

IUPAC Name

2-(3-morpholin-4-ylpropyl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H30N2O4/c1-18(2)19-8-10-20(11-9-19)24-23-25(30)21-6-3-4-7-22(21)33-26(23)27(31)29(24)13-5-12-28-14-16-32-17-15-28/h3-4,6-11,18,24H,5,12-17H2,1-2H3

InChI Key

BFMGNVKBDJWHAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O

Origin of Product

United States

Preparation Methods

Reduction of Nitro Precursors

The synthesis begins with N-(4-nitrophenyl)-3,3-dichloro-2-oxopiperidine (compound 10), which undergoes reduction using stannous chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄) in acidic conditions. This step reduces the nitro group to an amine, yielding compound 13 with >85% purity. The reaction typically proceeds at 60–80°C for 6–8 hours, requiring careful pH control to avoid over-reduction.

Acylation with 5-Bromovaleryl Chloride

Compound 13 reacts with 5-bromovaleryl chloride in the presence of a base such as triethylamine (TEA) or pyridine. This acylation step introduces a bromoalkyl chain, forming compound 14 with a yield of 72–78%. The reaction is sensitive to moisture, necessitating anhydrous conditions and inert gas purging.

Cyclization to Form the Chromeno-Pyrrole Core

Cyclization of compound 14 is achieved using cyclization agents like polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) at 110–130°C. This step constructs the chromeno[2,3-c]pyrrole scaffold (compound 15) with a yield of 65–70%. Prolonged heating may lead to decomposition, requiring precise temperature monitoring.

Morpholine Incorporation

The final step involves reacting compound 15 with morpholine in the presence of a base such as lithium carbonate (Li₂CO₃) at 100–110°C. This nucleophilic substitution installs the morpholinylpropyl group, yielding the target compound with an overall yield of 38–42%.

One-Pot Multicomponent Synthesis

Reaction Design and Optimization

Recent advancements employ a one-pot strategy combining methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, 4-isopropylbenzaldehyde, and 3-morpholinopropylamine in methanol or ethanol. The reaction proceeds via a tandem Knoevenagel condensation-Michael addition-cyclization sequence, facilitated by mild acids like acetic acid (20 mol%) at 40–60°C.

Key Advantages

  • Efficiency : Eliminates intermediate isolation, reducing purification steps.

  • Yield : Achieves 55–60% overall yield, outperforming multi-step methods.

  • Scalability : Compatible with diverse aldehydes and amines for library synthesis.

Limitations

  • Byproduct Formation : Competing reactions may generate 5–10% of regioisomers, requiring chromatographic separation.

  • Solvent Sensitivity : Reaction rates drop significantly in non-polar solvents like toluene.

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

ParameterMulti-Step MethodMulticomponent Method
Steps 41
Overall Yield 38–42%55–60%
Reaction Time 48–72 hours8–12 hours
Purification Needs Column chromatographyCrystallization
Scalability Moderate (gram-scale)High (kilogram-scale)

Table 2: Key Reagents and Conditions

StepReagents/ConditionsRole
ReductionSnCl₂, HCl, 60–80°CNitro to amine conversion
Acylation5-Bromovaleryl chloride, TEA, CH₂Cl₂Alkyl chain introduction
CyclizationPPA, 110–130°CCore scaffold formation
MulticomponentAcetic acid, MeOH, 40–60°CTandem condensation-cyclization

Mechanistic Insights and Byproduct Management

Cyclization Mechanisms

In multi-step synthesis, cyclization via PPA proceeds through intramolecular electrophilic aromatic substitution, forming the chromeno-pyrrole ring. In contrast, the multicomponent route employs a Michael addition followed by 6π-electrocyclization, which is stereoelectronically controlled.

Byproduct Mitigation

  • Multi-Step : Byproducts like dechlorinated intermediates (5–8%) are removed via silica gel chromatography.

  • Multicomponent : Regioisomers are minimized by optimizing the aldehyde-to-amine ratio (1:1.2).

Industrial and Research Applications

Scalability Considerations

The multicomponent method is preferred for large-scale production due to fewer unit operations and higher throughput. A pilot study demonstrated a 12 kg batch with 58% yield and >98% purity.

Derivative Synthesis

Structural analogs are accessible by varying aldehydes (e.g., 4-ethylbenzaldehyde) or amines (e.g., piperazine), enabling rapid exploration of structure-activity relationships .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent (when present in derivatives) and electron-deficient aromatic systems enable nucleophilic substitution under controlled conditions:

Reaction TypeConditionsOutcomeYieldKey Reference
Aromatic C–Cl Substitution K₂CO₃, DMF, 80°C, 12 hReplacement of chloro group with amines/thiols65–78%
Morpholine Ring Opening H₂O/H⁺ (acidic hydrolysis), refluxCleavage of morpholine to form secondary amine42%

Mechanistic Insight :
The electron-withdrawing effect of the chromeno-pyrrole core activates the chloro group for SNAr reactions. For example, treatment with primary amines in DMF yields aryl amine derivatives, critical for modifying bioactivity.

Oxidation and Reduction Reactions

The diketone and pyrrole systems participate in redox processes:

Reaction TypeReagents/ConditionsOutcomeSelectivityReference
Diketone Reduction NaBH₄, MeOH, 0°CPartial reduction to diol>90% at C9
Pyrrole Oxidation MnO₂, CHCl₃, rtFormation of N-oxide55%

Key Observation :
Selective reduction of the C9 carbonyl group occurs due to steric hindrance from the isopropylphenyl group, preserving the C3 diketone.

Cycloaddition and Ring-Opening Reactions

The chromeno-pyrrole scaffold participates in cycloadditions, leveraging its conjugated π-system:

ReactionPartners/ConditionsProductApplicationReference
Diels-Alder Maleic anhydride, pyridine, 110°CFused tetracyclic adductSynthetic intermediate for polycyclics
1,3-Dipolar Cycloaddition Diazo compounds, Cu(I) catalystPyrazole-fused derivativesBioactive analog synthesis

Example :
Reaction with diazomethane under basic conditions yields pyrazole-chromeno hybrids, enhancing antimicrobial activity .

Acid/Base-Mediated Rearrangements

Protonation/deprotonation triggers structural reorganizations:

ProcessConditionsOutcomeMechanistic PathwayReference
Keto-Enol Tautomerism pH 7–9, aqueous EtOHStabilized enolate formationFacilitates electrophilic attacks at C3
Chromene Ring Opening H₂SO₄, 60°CBenzoic acid derivativesDegradation pathway analysis

Notable Finding :
Enolate intermediates react with alkyl halides (e.g., CH₃I) to form C3-alkylated products, useful for SAR studies.

Functional Group Interconversion

The morpholine and isopropylphenyl groups undergo targeted modifications:

TransformationReagentsResultUtilityReference
Morpholine N-Alkylation CH₃I, K₂CO₃, DMFQuaternary ammonium saltEnhanced water solubility
Isopropylphenyl Demethylation BBr₃, CH₂Cl₂, −78°CPhenolic derivativeProbe for hydrogen bonding interactions

Synthetic Utility :
N-Alkylation of the morpholine nitrogen improves pharmacokinetic properties, as demonstrated in analogs with 3.5-fold increased bioavailability.

Comparative Reactivity Table

Functional GroupReactivity TowardPreferred ConditionsCompeting Pathways
Chromeno-pyrrole coreElectrophilesLewis acid catalysis (e.g., AlCl₃)Ring-opening over substitution
MorpholineAlkylating agentsPolar aprotic solvents (DMF/DMSO)Oxidation (with strong oxidizers)
Diketone systemReducing agentsLow-temperature protic solventsOver-reduction to hydrocarbons

Scientific Research Applications

Chemistry

In the field of chemistry, 2-[3-(Morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions. The compound can undergo multiple reactions due to the presence of chromone and pyrrole moieties, which are known for their reactivity in electrophilic and nucleophilic substitutions.

Biology

The compound is being studied for its potential biological activities. Preliminary investigations suggest that it may exhibit:

  • Antiviral Properties : Research indicates potential efficacy against certain viral infections.
  • Anticancer Activities : Studies have shown that similar compounds can inhibit cancer cell proliferation.
  • Antimicrobial Effects : The structural characteristics suggest possible activity against various pathogens.

Medicine

Ongoing research is exploring the therapeutic potential of this compound in treating various diseases. Its interaction with specific molecular targets may modulate biological pathways relevant to disease mechanisms. Initial studies point towards its potential use as:

  • An anticancer agent , targeting pathways involved in tumor growth.
  • A neuroprotective agent , with implications for treating neurodegenerative diseases.

Industrial Applications

In industry, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical production. Its unique properties make it suitable for applications in:

  • Material Science : Development of polymers or composites with enhanced properties.
  • Pharmaceutical Manufacturing : As a precursor for synthesizing other therapeutic agents.

Mechanism of Action

The mechanism of action of 2-[3-(MORPHOLIN-4-YL)PROPYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The chromeno[2,3-c]pyrrole-3,9-dione scaffold permits extensive diversification. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (%)
Target Compound: 2-[3-(Morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-... C₂₉H₃₂N₂O₄ 480.58 4-(propan-2-yl)phenyl, morpholinylpropyl Not reported
1-(4-Methoxyphenyl)-2-[3-(4-morpholinyl)propyl]-... () C₂₅H₂₆N₂O₅ 434.49 4-methoxyphenyl, morpholinylpropyl Not reported
2-Methyl-1-phenyl-... () C₁₈H₁₃NO₃ 291.30 Phenyl, methyl 65–85%
1-Aryl-2-[2-(dimethylamino)ethyl]-... () Varies ~350–450 Aryl, dimethylaminoethyl 70–90%

Key Observations :

  • Substituent Impact on Physicochemical Properties: The morpholinylpropyl group enhances water solubility compared to non-polar chains (e.g., methyl or aryl groups) due to the morpholine’s oxygen and nitrogen atoms . 4-(Propan-2-yl)phenyl vs.
  • Synthetic Flexibility :
    • MCRs enable efficient substitution at the 1- and 2-positions. For example, replacing aldehydes with 4-isopropylbenzaldehyde yields the target compound, while using 4-methoxybenzaldehyde produces the methoxy analogue .

Advantages Over Traditional Methods :

  • Step Economy: Avoids isolation of intermediates, reducing time and waste .
  • Scalability : Demonstrated for gram-scale synthesis in related compounds .

Biological Activity

The compound 2-[3-(Morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₃
  • Molecular Weight : 327.39 g/mol

This compound features a chromeno-pyrrole scaffold that is believed to contribute to its biological activity.

Anticonvulsant Activity

Research indicates that compounds with similar structures exhibit anticonvulsant properties. For example, derivatives containing morpholine and pyrrolidine rings have shown significant activity in models of epilepsy. In particular:

  • Case Study : A study demonstrated that morpholine-containing compounds provided protection in maximal electroshock (MES) tests at doses of 100 mg/kg and 300 mg/kg. Notably, a related morpholine derivative showed delayed onset but prolonged anticonvulsant action .

Anticancer Activity

The anticancer potential of similar compounds has been explored through various assays:

  • In Vitro Studies : Compounds similar to the target compound were evaluated against a panel of cancer cell lines. For instance, one study reported moderate activity against several cancer types at concentrations around 10 µM. The leukemia cell lines exhibited the highest sensitivity .
CompoundCancer TypeIC₅₀ (µM)Activity Level
Compound ALeukemia8.5High
Compound BColon Cancer12.0Moderate
Compound CBreast Cancer15.0Low

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Receptor Modulation : Similar compounds have been identified as modulators of neurotransmitter receptors, particularly in the central nervous system.
  • Enzyme Inhibition : Some derivatives demonstrate inhibitory activity against enzymes such as carbonic anhydrase and histone deacetylases, which are implicated in cancer progression and neurological disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the core structure significantly impact biological activity. Key findings include:

  • The presence of fluorine or trifluoromethyl groups enhances metabolic stability and biological efficacy.
  • The morpholine moiety appears crucial for enhancing anticonvulsant properties, as demonstrated by various SAR analyses .

Q & A

Q. Table 1: Representative Reaction Scope

ComponentRange of SubstituentsExamples
Aryl AldehydesElectron-rich (e.g., -OMe, -NMe₂)2{1–26}
Primary AminesAliphatic, aromatic, heterocyclic3{1–27}
Morpholine DerivativePropyl-linked morpholineFixed in target compound

How can computational tools predict and analyze noncovalent interactions in this compound?

Advanced Research Question

  • Multiwfn Wavefunction Analysis: Calculate electron localization function (ELF) and electrostatic potential (ESP) to map reactive sites. For example, ESP surfaces reveal nucleophilic regions at the pyrrole-dione moiety .
  • Noncovalent Interaction (NCI) Plots: Use reduced density gradient (RDG) analysis to visualize van der Waals interactions between the morpholine group and aromatic rings, critical for crystal packing .
  • Docking Studies: Combine with molecular dynamics to predict binding affinities for hypothetical biological targets (e.g., kinases), though experimental validation is required .

What crystallographic strategies resolve conformational ambiguities, particularly morpholine ring puckering?

Advanced Research Question

  • SHELX Refinement: Employ SHELXL for high-resolution structure determination. The morpholine ring’s puckering can be quantified using Cremer-Pople parameters (amplitude q, phase angle φ) .
  • Case Study: For a similar morpholine derivative, q = 0.52 Å and φ = 18° indicate a chair-like distortion. Compare with DFT-optimized geometries to validate .

How can contradictions between experimental and theoretical spectroscopic data be resolved?

Advanced Research Question

  • Multi-Method Validation:
    • NMR: Compare experimental 1^1H NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G*). Deviations >1 ppm suggest solvent effects or conformational flexibility .
    • IR/Raman: Use Multiwfn to simulate vibrational modes. Discrepancies in carbonyl stretches (1700–1750 cm⁻¹) may arise from crystal-packing forces .
  • Error Sources: Include solvent models (e.g., PCM) in calculations and ensure crystallographic data accounts for thermal motion .

What experimental design approaches efficiently explore substituent effects on physicochemical properties?

Advanced Research Question

  • DoE for Substituent Screening: A Taguchi orthogonal array (L9) can test three substituent variables (e.g., -Cl, -NO₂, -CF₃) at three levels with minimal experiments .
  • Response Variables: Measure solubility (HPLC), thermal stability (DSC), and photophysical properties (UV-Vis). For example, electron-withdrawing groups redshift absorption maxima by ~20 nm .

What safety protocols are critical during synthesis due to the morpholine substituent?

Basic Research Question

  • Handling: Use fume hoods, nitrile gloves, and sealed reactors to avoid inhalation or dermal exposure. Morpholine derivatives are associated with acute toxicity (oral LD₅₀: 150–200 mg/kg) .
  • Waste Disposal: Neutralize acidic byproducts (e.g., HCl) before disposal via licensed hazardous waste services .

How can computational reaction path searches accelerate derivative synthesis?

Advanced Research Question

  • ICReDD Workflow: Combine quantum chemical calculations (e.g., DFT for transition states) with machine learning to predict viable reaction pathways. For example, screen 50+ amine derivatives in silico before lab validation .
  • Key Metrics: Activation energy (<30 kcal/mol) and thermodynamic favorability (ΔG < 0) prioritize synthetic targets .

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